molecular formula C13H13N3O2 B2926097 (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309556-33-8

(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2926097
CAS No.: 2309556-33-8
M. Wt: 243.266
InChI Key: IENNXXVOWPIFFD-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring two heterocyclic moieties: a 3,5-dimethylisoxazole ring and a 5H-pyrrolo[3,4-b]pyridine scaffold. The isoxazole group is known for its metabolic stability and role in modulating pharmacokinetic properties, while the pyrrolopyridine system contributes to π-π stacking interactions in biological targets, making it relevant in kinase inhibition and CNS drug development .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-12(9(2)18-15-8)13(17)16-6-10-4-3-5-14-11(10)7-16/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENNXXVOWPIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: Starting from a suitable precursor such as 3,5-dimethylisoxazole, the ring is constructed through cyclization reactions involving nitrile oxides and alkenes.

    Construction of the Pyrrolopyridine Moiety: This involves the synthesis of the pyrrolopyridine ring system, which can be achieved through various methods such as the Pictet-Spengler reaction or other cyclization techniques.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and pyrrolopyridine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites on the isoxazole or pyrrolopyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic components and pharmacological profiles. Below is a comparative analysis:

Table 1: Key Comparisons with Similar Methanone Derivatives

Compound Name / Structure Heterocyclic Components Molecular Weight (g/mol) Key Functional Differences Pharmacological Relevance
(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (Target Compound) Isoxazole + Pyrrolopyridine 251.27 Methyl groups on isoxazole; fused N-ring Kinase inhibition (theoretical)
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone HCl [27] Benzo-triazole + Pyrrolo-pyrrole 330.77 Chloride salt; larger fused triazole Antiviral/antibacterial activity
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + Thiophene 292.28 Amino/hydroxy groups; cyano substitution Antidiabetic/antioxidant effects
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole + Thiophene-carboxylate 308.31 Ester group; increased polarity Enhanced solubility for oral delivery

Structural and Functional Insights

Isoxazole vs. Thiophene/Triazole Systems :

  • The target compound’s 3,5-dimethylisoxazole offers superior metabolic stability compared to thiophene (as in 7a/7b), which is prone to oxidative metabolism . However, thiophene derivatives exhibit stronger π-acidity, enhancing interactions with metal ions in enzymatic sites.
  • Benzo-triazole analogs (e.g., compound 27) show broader antibacterial activity due to their planar structure and hydrogen-bonding capacity but suffer from higher molecular weight and reduced blood-brain barrier penetration compared to the target compound .

Pyrrolopyridine vs. Pyrrolo-pyrrole/Thiophene Scaffolds: The pyrrolopyridine moiety in the target compound enables better CNS penetration than the pyrrolo-pyrrole system in compound 27, which is more hydrophilic due to its secondary amine groups . Thiophene-based analogs (7a/7b) prioritize solubility and electronic effects (via cyano/ester groups) but lack the fused nitrogen ring’s conformational rigidity, reducing target selectivity .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of pre-formed isoxazole and pyrrolopyridine intermediates, similar to the HCl-mediated deprotection step in compound 27 . In contrast, thiophene derivatives (7a/7b) require Gewald-type reactions with sulfur and malononitrile, introducing additional synthetic complexity .

Research Findings and Limitations

While the target compound’s structural features suggest advantages in stability and target engagement, direct pharmacological data are scarce. Existing analogs highlight trade-offs:

  • Compound 27 : Stronger antibacterial activity but poor CNS bioavailability .

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